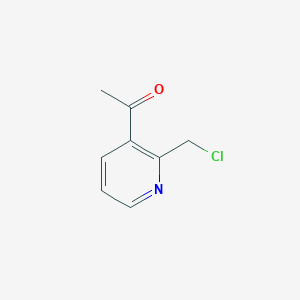

3-Acetyl-2-chloromethylpyridine

Description

3-Acetyl-2-chloromethylpyridine is a pyridine derivative characterized by an acetyl group (-COCH₃) at the 3-position and a chloromethyl group (-CH₂Cl) at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their biological activity and structural versatility .

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-[2-(chloromethyl)pyridin-3-yl]ethanone |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)7-3-2-4-10-8(7)5-9/h2-4H,5H2,1H3 |

InChI Key |

RQKUZPYVIPBSJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Acetyl-2-chloromethylpyridine, we compare its structural and physicochemical attributes with related pyridine derivatives. Key compounds include:

3-Acetylpyridine (CAS 5837-78-5)

- Properties: Molecular Weight: 128.17 g/mol Water Solubility: 1289 mg/L Log Kow (Octanol-Water Partition Coefficient): 2.18 Vapor Pressure: 2.17 mm Hg @ 20°C .

- Key Differences : The absence of a chloromethyl group reduces halogen-mediated reactivity (e.g., nucleophilic substitution) compared to 3-Acetyl-2-chloromethylpyridine. Higher water solubility may correlate with reduced lipophilicity.

3-(Chloromethyl)-2-methylpyridine•HCl

- Structure : Chloromethyl group at the 3-position and methyl group at the 2-position; hydrochloride salt form .

- The hydrochloride salt likely enhances solubility in polar solvents compared to neutral 3-Acetyl-2-chloromethylpyridine.

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

- Structure : Chloroacetamide linked to a hydroxypyridine ring .

- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility. The acetamide moiety may confer different biological activity profiles compared to acetyl or chloromethyl groups.

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Structure : Acetyl group at the 3-position, methoxy at 2-position, and methyl at 5-position .

- Key Differences : Methoxy (-OCH₃) is electron-donating, opposing the electron-withdrawing effects of chloromethyl. This could alter aromatic electrophilic substitution patterns and stability.

Data Table: Comparative Properties of Pyridine Derivatives

Research Findings and Implications

- Reactivity Trends : Chloromethyl groups enhance halogen-based reactivity (e.g., nucleophilic substitution), while acetyl groups facilitate condensation or cyclization reactions .

- Solubility and Bioavailability : Hydroxyl or salt forms (e.g., 3-(Chloromethyl)-2-methylpyridine•HCl) improve solubility, whereas lipophilic groups (e.g., chloromethyl) may enhance membrane permeability .

- Structural-Activity Relationships : Electron-withdrawing substituents (e.g., -Cl, -COCH₃) can direct electrophilic attacks to specific ring positions, influencing drug design or material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.